molecular formula C12H11NO B3215229 2-Hydroxy-4-(4-methylphenyl)pyridine CAS No. 1159820-79-7

2-Hydroxy-4-(4-methylphenyl)pyridine

Cat. No.: B3215229
CAS No.: 1159820-79-7
M. Wt: 185.22 g/mol
InChI Key: ZXYYXLALWFAAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(4-methylphenyl)pyridine is a chemical compound of interest in medicinal chemistry and oncology research. While specific data for this compound is limited, its core structure is closely related to a class of rigid, fused-ring molecules known as 5H-indeno[1,2-b]pyridines. These structural analogs have demonstrated significant potential as anticancer agents by targeting essential enzymes like DNA topoisomerase I and IIα . Compounds featuring a hydroxy-substituted phenyl ring attached to the central pyridine core have been specifically investigated for their ability to act as potent DNA non-intercalative topoisomerase catalytic inhibitors, which can halt cancer cell proliferation without causing DNA damage . The presence of the hydroxy and methylphenyl groups is strategically important in structure-activity relationship (SAR) studies, as these substituents can profoundly influence the molecule's potency and mechanism of action . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex polyheterocyclic systems for biological evaluation. It is also a valuable scaffold for probing structure-activity relationships in the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-13-12(14)8-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYYXLALWFAAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671754
Record name 4-(4-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-79-7
Record name 4-(4-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Hydroxy 4 4 Methylphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, provides a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in a molecule. In 2-Hydroxy-4-(4-methylphenyl)pyridine, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the p-tolyl group, the methyl substituent, and the hydroxyl group. The presence of the electron-donating hydroxyl group and the aromatic tolyl group influences the chemical shifts of the pyridine ring protons. The tautomeric equilibrium between the hydroxy-pyridine form and the pyridin-2(1H)-one form can significantly affect the observed chemical shifts, particularly for the ring protons and the proton attached to the heteroatom (O or N).

A representative ¹H NMR dataset for this compound would typically be recorded in a solvent like DMSO-d₆ to observe the exchangeable OH/NH proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine H-36.10 - 6.30d~1.5 - 2.5
Pyridine H-56.20 - 6.40dd~6.5 - 7.5, ~1.5 - 2.5
Pyridine H-67.40 - 7.60d~6.5 - 7.5
Tolyl H-2', H-6'7.30 - 7.50d~8.0
Tolyl H-3', H-5'7.15 - 7.25d~8.0
Methyl (-CH₃)2.30 - 2.40s-
OH / NH11.0 - 13.0br s-

Note: These are predicted values and may vary based on solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment. For this compound, the spectrum will show signals for the five carbons of the pyridine ring, the six carbons of the p-tolyl group, and the single methyl carbon. The C2 carbon, bonded to the electronegative oxygen/nitrogen, is expected to appear significantly downfield. The presence of the pyridin-2(1H)-one tautomer would be confirmed by a signal in the carbonyl region (around 160-165 ppm) for the C2 carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyridine C-2160.0 - 165.0
Pyridine C-3105.0 - 110.0
Pyridine C-4145.0 - 150.0
Pyridine C-5115.0 - 120.0
Pyridine C-6135.0 - 140.0
Tolyl C-1'130.0 - 135.0
Tolyl C-2', C-6'129.0 - 130.0
Tolyl C-3', C-5'126.0 - 128.0
Tolyl C-4'138.0 - 142.0
Methyl (-CH₃)20.0 - 22.0

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons, such as H-5 and H-6 on the pyridine ring, and between the ortho and meta protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for connecting different fragments of the molecule. For instance, it would show correlations from the pyridine proton H-3 to carbons C-2, C-4, and C-5, and from the tolyl protons to the pyridine carbon C-4, confirming the connectivity between the two rings.

Variable Temperature NMR Studies for Dynamic Processes

The tautomerism between the 2-hydroxy-pyridine form and the 4-(4-methylphenyl)pyridin-2(1H)-one form is a dynamic process that can be studied using variable temperature (VT) NMR. At different temperatures, the rate of interconversion between the two tautomers changes. By acquiring ¹H NMR spectra at various temperatures, one can observe changes in the chemical shifts and line shapes of the signals. For example, the broad signal of the exchangeable OH/NH proton may sharpen or shift as the equilibrium is influenced by temperature. VT-NMR can provide thermodynamic data about the equilibrium, revealing which tautomer is more stable under specific conditions.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of tautomerism is a key feature that would be evident in the FT-IR spectrum. The 2-hydroxy form would exhibit a characteristic O-H stretching band, while the 2-pyridone form would show N-H and C=O stretching bands.

Interactive Data Table: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected Wavenumber (cm⁻¹)Tautomer
O-H Stretch (broad, hydrogen-bonded)3200 - 2500Hydroxy form
N-H Stretch (broad)3100 - 3000Pyridone form
Aromatic C-H Stretch3100 - 3000Both
Aliphatic C-H Stretch (methyl)2980 - 2850Both
C=O Stretch (Amide I band)1680 - 1640Pyridone form
C=C and C=N Ring Stretching1620 - 1450Both
C-O Stretch1250 - 1180Hydroxy form
C-N Stretch1300 - 1200Pyridone form
C-H Bending (out-of-plane)900 - 675Both

Note: The broadness and position of the O-H and N-H bands are indicative of strong intermolecular hydrogen bonding, a common feature in such compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. For this compound, Raman analysis would reveal characteristic vibrations associated with its constituent pyridine and phenyl rings, as well as the substituent groups.

The key vibrational modes expected in the Raman spectrum arise from the stretching and bending of bonds within the molecule. The pyridine ring exhibits several characteristic bands, including the ring breathing mode, which is highly sensitive to substitution. The phenyl ring also shows distinct vibrations, such as C-C stretching and C-H bending. The C-C bond linking the two aromatic rings and the vibrations of the methyl and hydroxyl groups would also produce identifiable Raman signals. These vibrations are often sensitive to the molecule's conformation, such as the dihedral angle between the phenyl and pyridine rings.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
Pyridine Ring Breathing 990 - 1030 Symmetric stretching of the entire pyridine ring.
Phenyl Ring Trigonal Breathing 1000 - 1010 In-plane stretching of the phenyl ring.
C-H Aromatic Stretching 3000 - 3100 Stretching of C-H bonds on both pyridine and phenyl rings.
C-C Inter-ring Stretching 1200 - 1250 Stretching of the single bond connecting the two aromatic rings.
Methyl Group C-H Stretching 2850 - 3000 Symmetric and asymmetric stretching of C-H bonds in the methyl group.
O-H Stretching (Tautomer) 3200 - 3600 Stretching of the hydroxyl group, sensitive to hydrogen bonding.

Analysis of Hydrogen Bonding Networks via IR Spectroscopy

Infrared (IR) spectroscopy is an essential tool for investigating hydrogen bonding, a critical intermolecular force governing the physical and chemical properties of this compound. This compound can exist in tautomeric forms: the 2-hydroxy-pyridine (enol) form and the 2-pyridone (keto) form. IR spectroscopy can elucidate the dominant tautomer and the nature of its hydrogen bonding networks in different states.

In solution, particularly in nonpolar solvents, it's possible to observe absorption bands for free O-H groups. researchgate.net However, the presence of the pyridine nitrogen, a strong hydrogen bond acceptor, makes intramolecular or, more commonly, intermolecular hydrogen bonds highly favorable. nsysu.edu.tw In the solid state, 2-hydroxypyridines typically form strong intermolecular hydrogen bonds. nih.gov For this compound, this would likely involve the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule (O-H···N) or, in the case of the pyridone tautomer, a dimeric structure formed by N-H···O=C hydrogen bonds.

The formation of these hydrogen bonds leads to significant and characteristic shifts in the IR spectrum. The stretching vibration of a free hydroxyl group (ν(O-H)) typically appears as a sharp band around 3500-3700 cm⁻¹. When involved in a hydrogen bond, this band broadens and shifts to a lower wavenumber (typically 3200-3400 cm⁻¹). nsysu.edu.tw Similarly, the N-H stretching vibration in the pyridone tautomer would also be affected by hydrogen bonding. The strength of the hydrogen bond can be correlated with the magnitude of this frequency shift. nsysu.edu.twnih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound, HRMS analysis would be used to verify its molecular formula, C₁₂H₁₁NO.

This technique can distinguish between compounds with the same nominal mass but different elemental formulas by measuring the mass-to-charge ratio (m/z) to several decimal places. The experimentally determined exact mass is then compared to the theoretically calculated mass for the proposed formula. A match within a narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₁NO
Nominal Mass 185
Monoisotopic Mass (Calculated) 185.084064 Da

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), provides crucial information about a molecule's structure by analyzing its fragmentation pattern upon ionization. The fragmentation of this compound would proceed through predictable pathways, primarily involving the cleavage of its substituent groups while often preserving the stable pyridine ring. researchgate.net

A plausible fragmentation pathway would begin with the molecular ion [M]⁺. Common fragmentation steps for related aromatic and pyridine compounds include the loss of small, stable neutral molecules or radicals. For instance, the loss of a methyl radical (•CH₃) from the tolyl group is a likely initial fragmentation. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the pyridone tautomer or cleavage of the rings. The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the phenyl, methyl, and hydroxyl groups to the pyridine core. researchgate.netresearchgate.net

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value (Proposed) Ion Formula Description
185.08 [C₁₂H₁₁NO]⁺ Molecular Ion [M]⁺
170.06 [C₁₁H₈NO]⁺ Loss of a methyl radical (•CH₃) from the molecular ion
156.08 [C₁₁H₁₀N]⁺ Loss of a formyl radical (•CHO) or CO from the molecular ion

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

For this compound, an SCXRD study would unambiguously confirm its molecular structure. It would reveal the planarity of the pyridine and phenyl rings and, crucially, the dihedral angle between them, which defines the molecule's conformation. The analysis would also definitively establish the dominant tautomeric form (hydroxypyridine vs. pyridone) in the solid state. Furthermore, SCXRD elucidates the intermolecular interactions that stabilize the crystal structure, providing precise measurements of the hydrogen bonds (e.g., O-H···N or N-H···O) that form the supramolecular architecture. journal-vniispk.runih.gov

Table 4: Representative Crystallographic Data for a Related Pyridinone Compound (6-phenyl-4-(p-tolyl)pyridin-2(1H)-one) journal-vniispk.ru

Parameter Example Value Description
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/n Defines the symmetry elements within the unit cell.
a (Å) 11.8346 Unit cell dimension.
b (Å) 13.4413 Unit cell dimension.
c (Å) 17.7626 Unit cell dimension.
β (°) 99.479 Unit cell angle.
Z 8 Number of molecules in the unit cell.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state arrangement of molecules, or crystal packing, is dictated by a delicate balance of intermolecular forces, which profoundly influences the material's physical properties. For this compound, as with many 2-hydroxypyridine (B17775) derivatives, hydrogen bonding is a primary determinant of the crystal lattice structure. acs.orgnih.govwikipedia.orghmdb.ca This class of compounds exists in a tautomeric equilibrium between the hydroxy form and the pyridone form, with the latter often predominating in the solid state. nih.gov

In the crystalline form, it is anticipated that this compound molecules would engage in strong hydrogen bonding interactions. The most probable and stable arrangement involves the formation of centrosymmetric dimers, where the N-H group of one molecule forms a hydrogen bond with the C=O group of a neighboring molecule, and vice-versa. nih.govresearchgate.net This creates a characteristic R²₂(8) ring motif, a common supramolecular synthon in 2-pyridone chemistry. nih.gov

A hypothetical representation of the key intermolecular interactions and their typical bond distances, based on studies of similar 2-pyridone derivatives, is presented in the table below.

Interaction TypeDonor-Acceptor AtomsTypical Distance (Å)Geometry/Significance
Hydrogen BondN-H···O=C2.7 - 2.9Forms characteristic R²₂(8) dimer motif. nih.gov
π-π StackingPyridine Ring ↔ Phenyl Ring3.3 - 3.8Contributes to crystal cohesion.
van der WaalsVariousN/AGeneral attractive forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions, which are characteristic of aromatic and conjugated systems. libretexts.org These transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity (large molar absorptivity, ε). libretexts.org The extended conjugation in this molecule, encompassing both the pyridine and phenyl rings, would likely result in absorption maxima at longer wavelengths compared to the individual parent heterocycles.

In addition to the strong π→π* transitions, weaker n→π* transitions may also be observed. These involve the promotion of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to an antibonding π* orbital. These transitions are generally of lower intensity. libretexts.org The solvent environment can influence the positions of these absorption bands; polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism). libretexts.org

Based on data for related substituted 2-hydroxypyridines and 4-arylpyridines, a plausible UV-Vis absorption profile for this compound in a common organic solvent like ethanol (B145695) is summarized in the table below.

Transition TypeTypical λmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)Orbital Promotion
π→π~250-270~10,000 - 15,000π (HOMO) → π (LUMO) libretexts.org
π→π~310-330~5,000 - 8,000π → π researchgate.net
n→π~340-360< 1,000n → π

Computational and Theoretical Investigations into the Electronic and Molecular Structure of 2 Hydroxy 4 4 Methylphenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound like 2-Hydroxy-4-(4-methylphenyl)pyridine. These computational methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of molecules. scirp.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. scirp.orgreddit.com

For this compound, a DFT calculation, commonly using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. The output of such a calculation would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data if available.

Beyond geometry, DFT calculations yield crucial electronic properties. These include the total energy of the molecule, dipole moment, and the distribution of atomic charges, which offer insights into the molecule's polarity and the nature of its chemical bonds.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. wayne.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic structure and properties. wayne.edunih.gov

An ab initio study of this compound would offer a more rigorous determination of its electronic structure compared to standard DFT methods, albeit at a higher computational expense. wayne.edu Such calculations are particularly valuable for benchmarking the results from less computationally intensive methods and for obtaining precise values for properties like tautomerization energies, comparing the stability of the 2-hydroxypyridine (B17775) form versus its 2-pyridone tautomer. wayne.edunih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. The analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and are often referred to as the frontier molecular orbitals. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

A computational analysis of this compound would calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. The location of the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO's location would highlight the sites prone to nucleophilic attack. For instance, in related pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and electron-donating substituents, while the LUMO may be distributed over the aromatic system.

Energy Gap Analysis and its Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.

For this compound, the calculated HOMO-LUMO gap would provide a quantitative measure of its expected reactivity. This value is also related to the molecule's electronic absorption properties, with a smaller gap generally corresponding to absorption at longer wavelengths.

Frontier Orbital Theory and Reactivity Prediction

Frontier Orbital Theory, developed by Kenichi Fukui, posits that the course of a chemical reaction is often determined by the interaction between the HOMO of one molecule and the LUMO of another. nih.gov This theory provides a powerful framework for predicting the regioselectivity and stereoselectivity of chemical reactions.

By analyzing the HOMO and LUMO of this compound, one could predict its behavior in various chemical transformations. The theory helps in understanding interactions with electrophiles and nucleophiles, as well as its potential participation in pericyclic reactions. The spatial arrangement and symmetry of the frontier orbitals dictate the feasibility and outcome of these interactions, providing a theoretical basis for understanding the molecule's chemical reactivity. nih.gov

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) that help identify the most reactive sites within a molecule. researchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is modified, thereby indicating susceptibility to electrophilic or nucleophilic attack.

The condensed Fukui function at an atomic site 'r' can be defined for nucleophilic attack (ƒ+), electrophilic attack (ƒ-), and radical attack (ƒ0). These functions help in pinpointing the atoms that are most likely to accept or donate electrons. researchgate.net For this compound, existing as the more stable pyridone tautomer, the analysis would likely show that the oxygen atom is the most susceptible site for electrophilic attack due to its high electronegativity and lone pairs. Conversely, the nitrogen atom and specific carbon atoms within the pyridine ring are predicted to be the primary sites for nucleophilic attack.

Table 1: Predicted Fukui Function Analysis for Major Tautomer of this compound Note: The values below are illustrative, based on typical findings for similar pyridone structures, as specific experimental data for this compound is not readily available.

Atomic Site Predicted ƒ+ (for Nucleophilic Attack) Predicted ƒ- (for Electrophilic Attack) Predicted Reactive Role
O (carbonyl) Low High Site for Electrophilic Attack
N (amide) High Low Site for Nucleophilic Attack
C2 (carbonyl) High Low Site for Nucleophilic Attack
C5 Moderate Moderate Potential Reaction Site

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a localized Lewis structure representation, composed of 1-center lone pairs and 2-center bonds. researchgate.netresearchgate.net This analysis provides a quantitative understanding of electron delocalization through hyperconjugative interactions, which are crucial for molecular stability. researchgate.net

In the context of this compound, NBO analysis is particularly useful for comparing the stability of its tautomeric forms: the enol (hydroxy-pyridine) form and the keto (pyridinone) form. The analysis typically reveals strong delocalization interactions in the keto form, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the adjacent carbonyl group (n(N) → π*(C=O)). This interaction, along with others, contributes significantly to the greater stability of the pyridone tautomer. The hybridization of the atoms involved also changes between the two forms, which is clearly detailed by NBO analysis.

Table 2: Key NBO Interactions in the Pyridone Tautomer Note: The stabilization energies (E(2)) are representative values for analogous systems and serve to illustrate the principles of NBO analysis.

Donor NBO Acceptor NBO E(2) (kcal/mol) Description
LP (1) N π* (C=O) ~50-60 Strong stabilization from amide resonance
π (C3=C4) π* (C=O) ~15-25 Conjugative delocalization within the ring
π (C5=C6) π* (C3=C4) ~10-20 Ring electron delocalization

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound in its predominant pyridone form, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom, confirming it as the primary site for electrophilic attack and hydrogen bonding. researchgate.net The region around the N-H group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic tolyl group would show a relatively neutral (green) potential, with slight negative potential on the π-face of the phenyl ring.

Investigation of Tautomerism and Isomerism in Solution and Solid State

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For 2-hydroxypyridines, the most significant equilibrium is between the enol (hydroxy) and keto (pyridone) forms.

Keto-Enol Tautomerization Equilibria

The compound this compound can exist in two primary tautomeric forms: the aromatic 2-hydroxy-pyridine form and the non-aromatic but resonance-stabilized 4-(4-methylphenyl)pyridin-2(1H)-one (keto) form. masterorganicchemistry.comlibretexts.org The equilibrium between these two forms is a dynamic process influenced by factors such as solvent, temperature, and the electronic nature of substituents. masterorganicchemistry.com In most cases, for 2- and 4-hydroxypyridines, the equilibrium lies heavily towards the pyridone (keto) form. masterorganicchemistry.com This preference is attributed to the high stability of the amide group within the pyridone structure.

Relative Stabilities of Possible Tautomeric Forms

Computational studies consistently show that the pyridone tautomer is significantly more stable than the hydroxypyridine tautomer. The primary reasons for the enhanced stability of the keto form are:

Amide Resonance: The pyridone contains an amide-like linkage (-C(=O)-NH-), which is strongly stabilized by resonance.

Bond Energies: The formation of a C=O double bond is energetically more favorable than the C=N double bond present in the enol tautomer's resonance contributors.

Aromaticity: While the hydroxy form is truly aromatic, the pyridone form, sometimes referred to as "pseudo-aromatic," possesses substantial resonance stabilization that compensates for the loss of formal aromaticity.

The 4-(4-methylphenyl) substituent is not expected to dramatically shift this equilibrium, as the fundamental stability difference between the core pyridine and pyridone rings is the dominant factor.

Thermodynamic Properties Calculation (e.g., Enthalpy, Entropy, Heat Capacity)

Theoretical calculations of thermodynamic properties provide quantitative data on the stability and behavior of molecules. Parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are crucial for understanding the spontaneity and position of the tautomeric equilibrium. nih.gov

For the tautomerization of this compound to its pyridone form, the enthalpy change (ΔH) is negative, indicating the process is exothermic and the pyridone is the more stable isomer in terms of bond energies. The Gibbs free energy change (ΔG) is also negative, confirming that the equilibrium favors the pyridone form. These calculations are typically performed using DFT methods, and the results align with experimental observations for related systems. nih.gov

Table 3: Illustrative Thermodynamic Data for Keto-Enol Tautomerization Note: These values are estimations based on data for similar heterocyclic tautomeric systems.

Thermodynamic Parameter Symbol Estimated Value (gas phase) Implication for Equilibrium
Enthalpy of Reaction ΔH -1 to -5 kcal/mol Pyridone form is enthalpically favored.
Entropy of Reaction ΔS Small (near zero) Minimal change in disorder.
Gibbs Free Energy ΔG -1 to -5 kcal/mol Equilibrium strongly favors the pyridone form.

Conformational Analysis and Potential Energy Surfaces

A comprehensive conformational analysis would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface as a function of this dihedral angle. Such a study would identify the ground state conformation (the most stable arrangement), as well as any higher energy conformers and the transition states that separate them.

For analogous, non-symmetrically substituted biaryl systems, it is common to observe a non-planar ground state to minimize steric hindrance between the ortho-hydrogens on the two rings. However, the presence of the hydroxyl group on the pyridine ring and the methyl group on the phenyl ring could introduce additional electronic and steric effects that would uniquely influence the conformational preferences of this compound.

Without specific computational data, it is not possible to provide a quantitative description of the stable conformers, the energy barriers for their interconversion, or a detailed potential energy surface for this compound. Such an analysis would require dedicated theoretical investigations.

Chemical Reactivity, Derivatization Strategies, and Supramolecular Interactions of 2 Hydroxy 4 4 Methylphenyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Moieties

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com The nitrogen atom's basicity can also lead to its protonation or coordination with Lewis acids under typical EAS conditions, further deactivating the ring. youtube.comyoutube.com When substitution does occur, it is typically directed to the meta-position (C3 and C5) relative to the nitrogen atom. youtube.com

In 2-Hydroxy-4-(4-methylphenyl)pyridine, the hydroxyl group at the C2 position acts as a strong activating group, directing electrophiles to the ortho and para positions. However, the inherent deactivation of the pyridine ring means that harsh reaction conditions might still be necessary. The p-tolyl group at the C4 position is also an activating group and will direct incoming electrophiles to its ortho and para positions on the phenyl ring.

MoietyPosition of SubstitutionDirecting GroupPredicted Reactivity
Pyridine RingC3, C5-OH (activating), Ring N (deactivating)Moderate
Phenyl RingOrtho, Para to methyl group-CH3 (activating)High

Studies on related pyridine derivatives show that nitration, a common EAS reaction, requires forcing conditions. For instance, the nitration of pyridine itself is often carried out in the presence of strong acids, and the yields can be low. rsc.org The presence of the activating hydroxyl and tolyl groups in this compound would likely facilitate such reactions compared to unsubstituted pyridine.

Nucleophilic Substitution Reactions

The pyridine ring is inherently activated towards nucleophilic substitution, particularly at the ortho (C2) and para (C4) positions, due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate. quimicaorganica.orgyoutube.com In this compound, the hydroxyl group at the C2 position can be converted into a good leaving group, for example, by tosylation, to facilitate nucleophilic attack at this position.

Furthermore, 2-hydroxypyridines are known to exist in tautomeric equilibrium with their corresponding 2-pyridone form. This pyridone form can also participate in nucleophilic reactions. 2-Hydroxypyridine (B17775) itself has been shown to react as an ambidentate nucleophile, with reactions occurring at both the nitrogen and oxygen atoms, depending on the reaction conditions and the electrophile. researchgate.net For instance, in reactions with pentafluoropyridine (B1199360), 2-hydroxypyridine can attack through both its nitrogen and oxygen atoms. researchgate.net This dual reactivity is an important consideration in the derivatization of this compound.

Investigations into the reactions of pentafluoropyridine with hydroxybenzaldehydes have demonstrated that the selectivity of nucleophilic substitution is highly dependent on reaction conditions, the molar ratio of reactants, and the nucleophilicity of the attacking species. rsc.org Mildly basic conditions often favor attack at the C4 position of the perfluorinated pyridine. rsc.org

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered around its principal functional groups. The pyridine ring is generally resistant to oxidation, but strong oxidizing agents can lead to the formation of N-oxides. The hydroxyl group can be oxidized to a ketone functionality, although this would disrupt the aromaticity of the pyridone tautomer. The methyl group on the phenyl ring is susceptible to oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Conversely, the pyridine ring can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring. The choice of catalyst and reaction conditions can influence the stereoselectivity of this reduction. Reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce the pyridine ring but can reduce carbonyl groups if present. leah4sci.com Stronger reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the pyridine ring and other reducible functional groups. leah4sci.com

Functional GroupOxidation ProductReduction Product
Pyridine RingN-OxidePiperidine
Hydroxyl GroupKetone (Pyridone)No change
Methyl GroupCarboxylic AcidNo change

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound make it an excellent candidate as a bidentate ligand in coordination chemistry. chemicalbook.comresearchgate.net The tautomeric pyridone form is also a well-known ligand.

2-Hydroxypyridine and its derivatives can coordinate to metal centers in several ways. They can act as a neutral 2-hydroxypyridine ligand, a deprotonated 2-pyridonate ligand, or bridge between multiple metal centers. The binding mode is influenced by the metal ion, the solvent, and the presence of other ligands. Studies on the coordination of 2-hydroxy-pyridine with Group 4 metals (Ti, Zr, Hf) have revealed a rich structural diversity, with the formation of mononuclear, dinuclear, and even tetranuclear complexes. researchgate.netosti.gov The ligand has been observed to adopt various binding modes, including κ²(O,N) chelation and bridging through the oxygen atom. researchgate.net The stability of the resulting metal complexes would depend on factors such as the chelate effect and the hardness/softness of the metal center and the donor atoms.

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes typically involves techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to study the structure in solution, and infrared spectroscopy to probe the coordination of the ligand to the metal center. Elemental analysis is also crucial for confirming the stoichiometry of the complex. The preparation of chloro complexes of nickel, copper, and cobalt with the related 2-(p-tolyl)pyridine (B1347097) has been reported, indicating the feasibility of forming complexes with the target ligand. chemicalbook.com

Supramolecular Chemistry and Self-Assembly

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) in this compound makes it an ideal building block for supramolecular self-assembly. The planar aromatic rings also facilitate π-π stacking interactions. These non-covalent interactions can drive the formation of well-ordered one-, two-, or three-dimensional structures.

The self-assembly of molecules containing similar functional groups, such as 4-bromo-4'-hydroxybiphenyl, has been shown to form two-dimensional nanoporous molecular arrays on surfaces, stabilized by intermolecular hydrogen and halogen bonds. nih.gov Porphyrins decorated with hydroxyphenyl and pyridyl groups have also been demonstrated to self-assemble into various nanoarchitectures through hydrogen bonding and π-π interactions. researchgate.net Similarly, dihydroxy tin(IV) tetra(4-pyridyl)porphyrin can form supramolecular assemblies with water, creating helical water chains stabilized by hydrogen bonds. rsc.org These examples strongly suggest that this compound would exhibit a rich supramolecular chemistry, potentially forming tapes, sheets, or more complex architectures depending on the conditions. The charge distribution within the molecule can also play a role in directing the self-assembly process, as seen in the formation of sea urchin-like NiCo₂O₄ structures via a charge-driven self-assembly strategy. nih.gov

Role of Hydrogen Bonding in Crystal Engineering

The supramolecular assembly of this compound in the solid state is significantly influenced by hydrogen bonding. The molecule's 2-hydroxypyridine core can exist in a tautomeric equilibrium with its corresponding 2-pyridone form. This allows for the formation of robust and highly directional hydrogen bonds, which are fundamental to crystal engineering. The primary hydrogen bonding motif involves the hydroxyl/amide group and the ring nitrogen.

In the crystal lattice, it is anticipated that molecules of this compound form centrosymmetric dimers through strong N—H⋯O or O—H⋯N hydrogen bonds. This is a common and stabilizing interaction observed in related hydroxy-substituted nitrogen heterocycles. researchgate.net For instance, in similar structures, these interactions lead to the formation of specific ring motifs, such as R²₂(8) graph sets, which dictate the packing of the molecules. researchgate.net

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions play a crucial role in stabilizing the crystal packing of aromatic compounds like this compound. These non-covalent interactions occur between the electron-rich aromatic rings of adjacent molecules. The structure contains two aromatic systems capable of such interactions: the pyridine ring and the 4-methylphenyl (tolyl) substituent.

These interactions typically manifest in two main geometries: face-to-face or parallel-displaced. In the case of this compound, it is likely that parallel-displaced stacking occurs, where the pyridine ring of one molecule overlaps with the tolyl ring of a neighboring molecule. This arrangement helps to minimize electrostatic repulsion while maximizing attractive van der Waals forces. These stacking interactions, along with hydrogen bonds, contribute significantly to the formation of a well-ordered, three-dimensional supramolecular architecture. researchgate.net

Synthesis of Structurally Modified Analogues and Derivatives

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues and derivatives. These modifications can be broadly categorized into changes to the phenyl substituent, functionalization of the pyridine ring, and the creation of larger, fused heterocyclic systems.

Modification of the Phenyl Substituent

Altering the electronic and steric properties of the 4-methylphenyl group is a primary strategy for creating analogues. This is most commonly achieved by varying the reactants during the initial synthesis of the 4-aryl-2-hydroxypyridine scaffold, which typically involves a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Stille coupling).

By replacing the 4-methylphenylboronic acid (in a Suzuki coupling) with other substituted arylboronic acids, a wide range of derivatives can be accessed. This approach allows for the systematic introduction of various functional groups onto the phenyl ring to modulate the molecule's properties.

Table 1: Examples of Modified Phenyl Substituents via Cross-Coupling Reactions

Arylboronic Acid Moiety Resulting Substituent at Position 4 Potential Property Modulation
4-Methoxyphenylboronic acid 4-Methoxyphenyl Increased electron-donating character
4-Trifluoromethylphenylboronic acid 4-(Trifluoromethyl)phenyl Strong electron-withdrawing character
4-Chlorophenylboronic acid 4-Chlorophenyl Halogen bonding potential, altered lipophilicity
3,5-Difluorophenylboronic acid 3,5-Difluorophenyl Modified electrostatic potential and polarity

Functionalization of the Pyridine Ring at Other Positions

The pyridine ring itself presents several positions (C3, C5, C6) for further functionalization, although this can be challenging due to the electronic nature of the heterocycle. Directing reactions to positions away from the activating nitrogen and hydroxyl groups often requires specialized methods. nih.gov

Recent advances in C-H functionalization provide powerful tools for these modifications. nih.gov For instance, transition metal-catalyzed reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific sites. nih.gov Another strategy involves metalation, using strong bases to deprotonate a specific C-H bond, followed by quenching with an electrophile. nih.gov This can provide access to positions that are otherwise difficult to functionalize. nih.govdigitellinc.com For example, C4-selective sulfonylation has been achieved on pyridine rings through a one-pot protocol involving activation with triflic anhydride (B1165640) and a base-mediated addition of a sulfinic acid salt. chemrxiv.org

Table 2: Potential Functionalizations of the Pyridine Ring

Position Reaction Type Example Functional Group
C3/C5 Electrophilic Halogenation -Br, -Cl
C3/C5 Nitration -NO₂
C3/C5 Directed C-H Arylation -Phenyl, -Thienyl
C6 Nucleophilic Aromatic Substitution (on activated precursors) -NH₂, -OR

Formation of Condensed Heterocyclic Systems

The inherent functionality of the 2-hydroxypyridine core makes it an excellent starting material for the synthesis of condensed or fused heterocyclic systems. Such structures are of great interest in medicinal chemistry due to their rigid frameworks and diverse biological activities. nih.gov The tautomeric lactam-lactim equilibrium of the 2-hydroxypyridine moiety provides reactive sites for annulation (ring-forming) reactions.

Strategies to build fused rings onto the this compound scaffold include:

Annulation across N1 and C6: Reaction with bifunctional electrophiles could lead to the formation of a new ring fused to the 'a' face of the pyridine, resulting in systems like diazaindolizines.

Annulation across C5 and C6: A sequence involving functionalization at C5 (e.g., acylation) followed by intramolecular condensation with a suitable group introduced at C6 could yield fused pyridopyridines or related structures.

Annulation across C3 and C4: Functionalization of the C3 position with a group capable of cyclizing onto the C4-aryl substituent or a newly introduced group at C4 could lead to polycyclic aromatic systems.

Reactions involving the hydroxyl group: The hydroxyl group can act as a nucleophile in reactions designed to form fused ethers or other oxygen-containing heterocycles, analogous to the reactions of 4-hydroxy-2-quinolones. nih.gov

These synthetic pathways allow for the transformation of the relatively simple this compound molecule into complex, polycyclic structures with potential applications in various areas of chemical research.

Potential Applications of 2 Hydroxy 4 4 Methylphenyl Pyridine in Non Biological Domains

Materials Science Applications

There is no available information in the scientific literature regarding the application of 2-Hydroxy-4-(4-methylphenyl)pyridine in materials science. The following subsections outline potential areas where related compounds have shown promise, but it must be emphasized that these are not documented applications of the specific compound .

No studies have been found that investigate or report the use of this compound as a component in organic light-emitting diodes (OLEDs) or other organic electronic and optoelectronic devices. Research in this area has focused on other classes of pyridine (B92270) derivatives, particularly cyclometalated complexes of 2-arylpyridines, which have demonstrated utility as phosphorescent emitters in OLEDs. mdpi.comsouleresearchgroup.org However, there is no indication that this compound has been explored for this purpose.

The photophysical properties of this compound have not been characterized in the available literature, and therefore, its potential as a fluorescent probe or luminescent material is unknown. While some 2-(2´-hydroxyphenyl)pyridine derivatives are known to exhibit fluorescence, there are no specific reports on the luminescent characteristics of the 4-(4-methylphenyl) substituted variant. researchgate.net

There is no evidence to suggest that this compound has been utilized as a monomer or an additive in polymer chemistry.

Catalysis

No specific catalytic applications of this compound have been reported. The potential roles discussed below are based on the known catalytic functions of structurally similar pyridine compounds.

While pyridine-containing molecules are widely used as ligands in homogeneous catalysis, there are no specific reports of this compound being employed in this capacity. d-nb.info The presence of both a pyridine nitrogen and a hydroxyl group could theoretically allow for its use as a bidentate ligand; however, its synthesis and coordination chemistry with transition metals have not been described in the literature. mdpi.combeilstein-journals.org

There is no information available to suggest that this compound possesses intrinsic catalytic activity in any organic transformations.

Analytical Chemistry Applications

The inherent chemical properties of this compound, stemming from its tautomeric nature and the presence of nitrogen and oxygen donor atoms, make it a candidate for several applications in analytical chemistry.

In analytical chemistry, derivatization is a common strategy to enhance the detectability and separation of analytes, particularly in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The 2-hydroxy group of this compound can potentially be exploited for such transformations.

Although direct studies employing this compound as a derivatizing agent are not prominent in the literature, the reactivity of the 2-hydroxypyridine (B17775) core is well-established. For instance, the hydroxyl group can undergo reactions such as acylation or silylation. These reactions convert polar analytes containing functional groups like -OH, -NH2, or -SH into less polar, more volatile, and thermally stable derivatives suitable for GC analysis.

Furthermore, the introduction of the 2-pyridone moiety can serve as a chromophore or fluorophore, enhancing detection in UV-Vis or fluorescence spectroscopy, respectively. While specific derivatization kits based on this compound are not commercially available, its potential as a bespoke reagent for specific analytical challenges remains an area for exploration. The table below outlines potential derivatization reactions where a 2-hydroxypyridine derivative could be utilized, based on known chemical transformations.

Analyte Functional GroupPotential Derivatization Reaction with this compoundPurpose of DerivatizationAnalytical Technique
Alcohols, PhenolsEtherificationIncrease volatility and thermal stabilityGas Chromatography (GC)
Carboxylic AcidsEsterificationImprove chromatographic peak shapeGC, HPLC
AminesFormation of N-pyridyl derivativesEnhance detectability (UV/Fluorescence)HPLC

It is important to note that the efficiency and suitability of this compound as a derivatization reagent would require experimental validation, including reaction optimization and characterization of the resulting derivatives.

The development of chemosensors for the selective detection of specific analytes, such as metal ions, is a significant area of analytical chemistry. The 2-hydroxypyridine unit is a known chelating agent, capable of forming stable complexes with various metal ions through its nitrogen and oxygen atoms. chemimpex.com This property makes this compound a promising candidate for incorporation into sensing platforms.

The binding of a target analyte to a chemosensor typically results in a measurable signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). The 4-methylphenyl substituent on the pyridine ring can modulate the electronic properties of the molecule, potentially influencing the selectivity and sensitivity of the sensor.

Research on related pyridine derivatives has demonstrated their effectiveness in detecting a range of metal ions. For example, various pyridine-based fluorescent chemosensors have been developed for the detection of Fe³⁺/Fe²⁺, Al³⁺, and Cu²⁺. acs.orgresearchgate.netnih.gov These sensors often exhibit high selectivity and sensitivity, with detection limits in the micromolar to nanomolar range. The general principle involves the coordination of the metal ion with the pyridine derivative, leading to a change in the photophysical properties of the system.

The following table summarizes the performance of some reported pyridine-based chemosensors for different metal ions, illustrating the potential of this class of compounds in sensing applications.

Pyridine Derivative StructureTarget AnalyteSensing MechanismDetection Limit
Pyrrolo[3,4-c]pyridine-based fluorophoreFe³⁺/Fe²⁺Fluorescence quenching10⁻⁷ M
Pyridinium-based Schiff-baseAl³⁺Fluorescence enhancement ("turn-on")Not specified
Chromone functionalized pyridineCu²⁺Fluorescence quenching1.2 x 10⁻⁶ M

Based on these precedents, this compound could be explored as a chemosensor for various metal ions. Its utility would depend on factors such as its binding affinity and selectivity for the target analyte, the magnitude of the resulting analytical signal, and its performance in relevant sample matrices. Further research would be necessary to synthesize and characterize such a sensor and evaluate its analytical performance.

Future Research Trajectories and Methodological Innovations in 2 Hydroxy 4 4 Methylphenyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-hydroxy-4-(4-methylphenyl)pyridine and related structures lies in the adoption of green and sustainable chemistry principles. A significant trend is the development of one-pot, multi-component reactions that offer high atom economy, reduced waste, and simplified purification processes. For instance, a functional and environmentally friendly procedure for designing novel pyridine (B92270) derivatives has been demonstrated through a one-pot, four-component reaction under microwave irradiation. acs.org This method not only provides excellent yields (82%–94%) and pure products but also drastically reduces reaction times to 2–7 minutes, highlighting a significant improvement over traditional heating methods. acs.org

Future research will likely focus on:

Catalyst Development: Designing novel heterogeneous and homogeneous catalysts that are recyclable and can operate under milder reaction conditions.

Alternative Solvents: Exploring the use of benign solvents such as water, supercritical fluids, or ionic liquids to replace hazardous organic solvents.

Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, safety, and scalability.

Reaction TypeKey AdvantagesExample Components
One-Pot, Four-ComponentExcellent yields, short reaction times, reduced waste, low-cost processing. acs.orgp-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate. acs.org
Microwave-Assisted SynthesisRapid heating, increased reaction rates, improved yields. acs.orgN/A

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, the use of advanced spectroscopic techniques for real-time reaction monitoring is becoming indispensable. In-situ spectroscopy allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.

Future directions in this area include:

Process Analytical Technology (PAT): Integrating techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy directly into reaction vessels.

Fiber-Optic Probes: Utilizing fiber-optic probes for remote and non-invasive monitoring of reactions in harsh or inaccessible environments.

Multivariate Data Analysis: Employing chemometric methods to deconvolve complex spectral data and extract meaningful kinetic and mechanistic information. For example, the equilibrium of self-association and hetero-association of similar compounds like 2-hydroxy-4-methylpyridine (B87338) has been investigated using NMR. sigmaaldrich.com

High-Throughput Screening for New Materials Applications

The discovery of novel materials based on the this compound scaffold can be accelerated through high-throughput screening (HTS) techniques. HTS allows for the rapid synthesis and evaluation of large libraries of compounds for specific properties.

Key research trajectories involve:

Combinatorial Chemistry: Generating diverse libraries of 2-hydroxy-4-arylpyridines with various substituents to systematically explore structure-property relationships.

Automated Synthesis and Characterization: Using robotic platforms to automate the synthesis, purification, and analysis of compound libraries.

Miniaturized Assays: Developing miniaturized and parallelized assays to screen for properties such as luminescence, conductivity, and catalytic activity.

Integration of Machine Learning and AI in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design of new molecules with desired properties. By training algorithms on existing chemical data, it is possible to predict the characteristics of virtual compounds before they are synthesized.

Future applications in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of pyridine derivatives with their functional properties.

Generative Models: Using AI to propose novel molecular structures with optimized properties for specific applications.

Predictive Synthesis: Employing machine learning to predict the outcomes of chemical reactions and identify optimal synthetic routes.

TechnologyApplication in Compound DesignPotential Impact
Machine Learning/AIPredicting properties of virtual compounds.Reduced time and cost of discovery.
QSARCorrelating structural features with functional properties.Guided design of molecules with enhanced characteristics.
Generative ModelsProposing novel molecular structures.Exploration of new chemical space.

Exploration of Advanced Supramolecular Assemblies

The 2-hydroxypyridine (B17775) moiety is an excellent building block for constructing complex supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. The tautomeric nature of the 2-hydroxypyridine/2-pyridone system provides versatile hydrogen bonding capabilities.

Future research will likely explore:

Crystal Engineering: Designing and synthesizing crystalline materials with specific network topologies and functionalities, such as porous materials for gas storage or separation.

Self-Assembled Monolayers: Creating ordered thin films on surfaces for applications in molecular electronics and sensing.

Supramolecular Polymers: Developing dynamic and responsive materials based on the reversible self-assembly of this compound-containing monomers. The structural diversity and binding modes of 2-hydroxypyridine derivatives have been shown to lead to a number of novel structure types. researchgate.net

Multi-functional Material Development Incorporating the Pyridine Core

The unique electronic and structural features of the 2-hydroxy-4-arylpyridine core make it an attractive component for the development of multi-functional materials. By combining this core with other functional units, it is possible to create materials with synergistic properties. For instance, polymorphism in organic molecules can lead to multi-functional crystal photonics. rsc.org

Future directions include:

Luminescent Materials: Incorporating the pyridine core into larger conjugated systems to create organic light-emitting diodes (OLEDs) and fluorescent sensors.

Photochromic and Thermochromic Materials: Designing materials that change their color and other properties in response to light or temperature stimuli.

Liquid Crystals: Developing new liquid crystalline phases based on the anisotropic shape of this compound derivatives.

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-4-(4-methylphenyl)pyridine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-methylphenyl precursors and pyridine derivatives. Key steps include:
  • Reagent Selection : Use NaOH in dichloromethane to promote hydroxylation (similar to methods in ).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
  • Yield Optimization : Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio) and reaction time (12–24 hrs) under reflux conditions .
  • Characterization : Confirm structure via 1H^1H-NMR (δ 8.2–8.5 ppm for pyridine protons) and HPLC (C18 column, 90:10 acetonitrile/water). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How should researchers design safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Risk Assessment : Refer to GHS classifications (e.g., H302/H312/H332 for acute toxicity) to identify hazards.
  • Exposure Control : Use fume hoods for reactions, and wear nitrile gloves (EN374 standard) and P95 respirators during powder handling .
  • Emergency Procedures : For spills, neutralize with sand/vermiculite and dispose via hazardous waste protocols. Document first-aid measures (e.g., eye rinsing for 15 mins with saline) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce electron-donating groups (e.g., –OCH3_3) to the pyridine ring to steer electrophilic substitution to the 4-position.
  • Catalytic Strategies : Use Pd-catalyzed C–H activation for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups selectively .
  • Computational Modeling : Apply DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity effects) .

Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions for this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Compare NMR data with X-ray crystallography (e.g., as in ) to confirm hydrogen-bonding patterns.
  • Dynamic Effects : Consider tautomeric equilibria (e.g., keto-enol shifts) that may alter 1H^1H-NMR signals. Use variable-temperature NMR to detect dynamic processes .
  • Machine Learning : Train models on PubChem datasets to predict spectral outliers and refine structural assignments .

Q. What methodologies are suitable for assessing the ecological toxicity of this compound when limited data exists?

  • Methodological Answer :
  • In Silico Tools : Use QSAR models (e.g., ECOSAR) to predict acute aquatic toxicity based on logP and molecular weight.
  • In Vitro Assays : Perform algal growth inhibition tests (OECD 201) and Daphnia magna immobilization assays (OECD 202) to estimate EC50_{50} values .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Hydroxy-2-pyridones) to infer persistence and bioaccumulation potential .

Q. How can reaction scalability be improved for industrial-grade synthesis without compromising yield?

  • Methodological Answer :
  • Process Optimization :
ParameterLab ScalePilot Scale
SolventDichloromethaneToluene (lower toxicity)
Catalyst Loading5 mol% Pd(OAc)2_22 mol% Pd/C (recyclable)
Temperature80°C (reflux)120°C (pressurized)
  • Continuous Flow Systems : Implement microreactors to enhance mixing and heat transfer, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-(4-methylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-(4-methylphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.